molecular formula C10H7NO3 B3333597 deuterio (Z)-2-cyano-3-deuterio-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)prop-2-enoate CAS No. 1173097-47-6

deuterio (Z)-2-cyano-3-deuterio-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)prop-2-enoate

Cat. No.: B3333597
CAS No.: 1173097-47-6
M. Wt: 196.21 g/mol
InChI Key: AFVLVVWMAFSXCK-JNUBMBTPSA-N
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Description

Deuterio (Z)-2-cyano-3-deuterio-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 196.086530307 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

deuterio (Z)-2-cyano-3-deuterio-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5-/i1D,2D,3D,4D,5D/hD2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVLVVWMAFSXCK-JNUBMBTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1/C(=C(/C#N)\C(=O)O[2H])/[2H])[2H])[2H])O[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745657
Record name (2Z)-2-Cyano-3-[4-(~2~H)hydroxy(~2~H_4_)phenyl](~2~H)prop-2-en(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173097-47-6
Record name (2Z)-2-Cyano-3-[4-(~2~H)hydroxy(~2~H_4_)phenyl](~2~H)prop-2-en(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173097-47-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
deuterio (Z)-2-cyano-3-deuterio-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)prop-2-enoate
Reactant of Route 2
deuterio (Z)-2-cyano-3-deuterio-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)prop-2-enoate
Reactant of Route 3
deuterio (Z)-2-cyano-3-deuterio-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)prop-2-enoate
Reactant of Route 4
deuterio (Z)-2-cyano-3-deuterio-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)prop-2-enoate
Reactant of Route 5
Reactant of Route 5
deuterio (Z)-2-cyano-3-deuterio-3-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)prop-2-enoate

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